6-Methyl-3-(1,3,5-trimethylpyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of “6-Methyl-3-(1,3,5-trimethylpyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid” is not explicitly provided in the sources I found .Chemical Reactions Analysis
The chemical reactions involving “this compound” are not explicitly mentioned in the sources I found .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly provided in the sources I found .Scientific Research Applications
Chemical Variability and Complex Formation
A review of the chemistry and properties of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole) highlights the preparation procedures and diverse properties of these compounds, including their biological and electrochemical activity. The review emphasizes the need for further investigation into unknown analogues, suggesting potential interest in compounds like 6-Methyl-3-(1,3,5-trimethylpyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid for their unique chemical properties and potential applications in forming complex compounds with significant biological and electrochemical activities (Boča, Jameson, & Linert, 2011).
Formation and Fate in Food Processing
The formation of PhIP (2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) in food processing is reviewed, with a focus on the coordination of lipid oxidation and the Maillard reaction. This study suggests the importance of understanding the chemical reactions and conditions that contribute to the formation and elimination of processing-related toxicants, which is relevant to the study of compounds like this compound in relation to food chemistry and safety (Zamora & Hidalgo, 2015).
Inhibition of Cytochrome P450 Isoforms
Research on chemical inhibitors of cytochrome P450 isoforms in human liver microsomes is crucial for understanding drug-drug interactions and for the development of new pharmaceuticals. This research could provide insights into the metabolic pathways and interactions involving compounds like this compound, particularly in the context of their metabolism and potential drug interactions (Khojasteh et al., 2011).
CNS Acting Drugs Synthesis
The identification of functional chemical groups that may serve as lead molecules for the synthesis of compounds with CNS activity is explored. This includes heterocycles with heteroatoms such as nitrogen, which are significant in the synthesis of CNS acting drugs. Compounds like this compound, due to their structural features, may have potential applications in the development of novel CNS medications (Saganuwan, 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-methyl-3-(1,3,5-trimethylpyrazol-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-6-5-9(14(19)20)11-12(17-21-13(11)15-6)10-7(2)16-18(4)8(10)3/h5H,1-4H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZVMXGWZOCLFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C3=C(N(N=C3C)C)C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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